molecular formula C22H25FN2O3 B5209477 methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate

methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate

Cat. No. B5209477
M. Wt: 384.4 g/mol
InChI Key: PKUFDQQSAMGBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate, also known as JNJ-42165279, is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate exerts its pharmacological effects by inhibiting the histone H3K27 demethylase enzyme JMJD3. JMJD3 is involved in the regulation of gene expression by removing the methyl group from histone H3 lysine 27 (H3K27). This demethylation leads to the activation of gene transcription. methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate inhibits the demethylation of H3K27, thereby suppressing the expression of genes involved in cancer cell growth, inflammation, and autoimmunity.
Biochemical and Physiological Effects:
methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In addition, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate suppresses the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JMJD3, which minimizes off-target effects. It also exhibits good pharmacokinetic properties, including high oral bioavailability and long half-life. However, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has some limitations for lab experiments. It is relatively expensive compared to other small molecule inhibitors. It also requires specialized equipment and expertise for its synthesis and characterization.

Future Directions

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several potential future directions for research. It can be further optimized for its pharmacological properties, such as selectivity, potency, and solubility. It can also be tested in preclinical and clinical studies for its efficacy and safety in the treatment of various diseases. In addition, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate can be used as a tool compound to study the role of JMJD3 in gene regulation and disease pathogenesis. Finally, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate can be used in combination with other therapeutic agents to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate have been discussed in this paper. Further research is needed to fully explore the potential of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate as a therapeutic agent.

Synthesis Methods

The synthesis of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate involves several steps, including the preparation of 4-(aminomethyl)benzoic acid, N-methylation, and coupling with 1-(2-fluorobenzyl)-3-piperidinylamine. The final product is obtained through the carbonylation of the amine group with methyl 4-carboxybenzoate. The synthesis of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been described in detail in a patent application by Janssen Pharmaceutica.

Scientific Research Applications

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been found to ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-24(21(26)16-9-11-17(12-10-16)22(27)28-2)19-7-5-13-25(15-19)14-18-6-3-4-8-20(18)23/h3-4,6,8-12,19H,5,7,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFDQQSAMGBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[[1-(2-fluorobenzyl)piperidin-3-yl](methyl)amino]carbonyl}benzoate

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